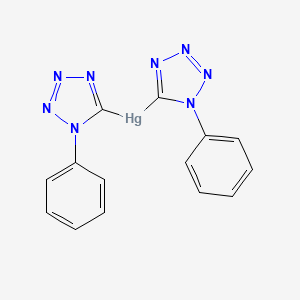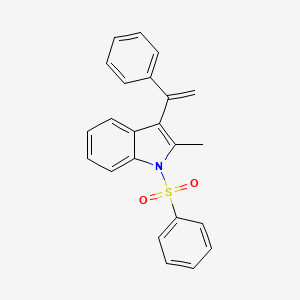
2-Chlorohexa-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorohexa-2,4-dienoic acid is an organic compound characterized by the presence of a chlorine atom attached to a conjugated diene system. This compound is a derivative of sorbic acid, which is known for its antimicrobial properties. The structure of this compound includes a six-carbon chain with double bonds at the 2nd and 4th positions and a carboxylic acid group at the terminal position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorohexa-2,4-dienoic acid typically involves the chlorination of hexa-2,4-dienoic acid. This can be achieved through the reaction of hexa-2,4-dienoic acid with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorohexa-2,4-dienoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation Reactions: The double bonds can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Diels-Alder reactions typically require elevated temperatures and the presence of a suitable dienophile.
Oxidation: Oxidizing agents like KMnO4 or OsO4 in aqueous or organic solvents.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of cyclohexene derivatives.
Oxidation: Formation of epoxides or diols.
Aplicaciones Científicas De Investigación
2-Chlorohexa-2,4-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2-Chlorohexa-2,4-dienoic acid involves its interaction with biological molecules through its reactive double bonds and chlorine atom. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The conjugated diene system allows for resonance stabilization, making the compound more reactive towards electrophilic and nucleophilic attacks.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-2,4-dienoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromohexa-2,4-dienoic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Sorbic acid: A parent compound with antimicrobial properties, but without the chlorine substitution.
Uniqueness
2-Chlorohexa-2,4-dienoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
| 114607-25-9 | |
Fórmula molecular |
C6H7ClO2 |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
2-chlorohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7ClO2/c1-2-3-4-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
Clave InChI |
ZINGPVGWKVTAAC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
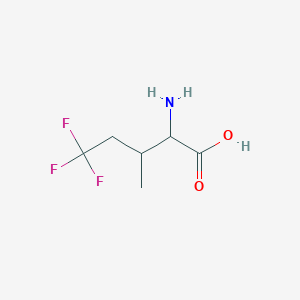
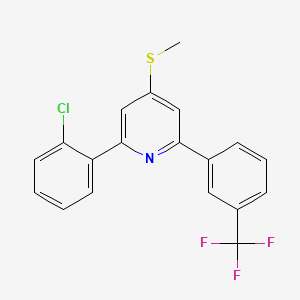

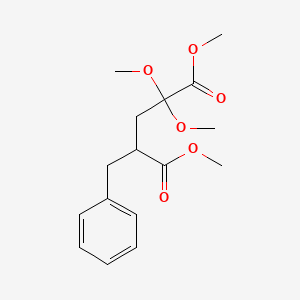
![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)
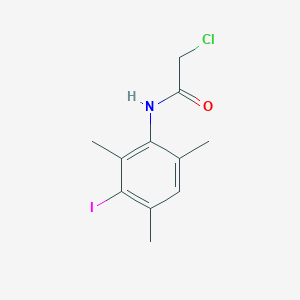

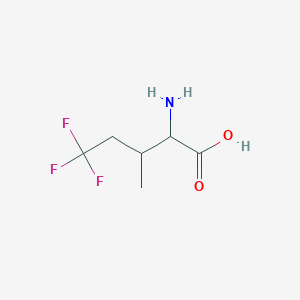
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
